molecular formula C12H8N2O3 B1368394 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester CAS No. 7101-83-9

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester

Cat. No.: B1368394
CAS No.: 7101-83-9
M. Wt: 228.2 g/mol
InChI Key: UWUBBAPAMGSTNU-UHFFFAOYSA-N
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Description

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is a chemical compound with a molecular formula of C12H8N2O3. This compound is part of the quinoline family, which is known for its diverse biological activities and applications in various fields such as chemistry, biology, and medicine . The presence of the cyano and hydroxy groups in its structure makes it a versatile compound for various chemical reactions and applications.

Biochemical Analysis

Biochemical Properties

8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with iron chelators, which are crucial in many biological processes . The nature of these interactions often involves binding to specific sites on the biomolecules, influencing their activity and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to modulate the activity of certain signaling pathways, leading to changes in gene expression and metabolic processes .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to bind to specific sites on enzymes or other proteins is crucial for its biochemical activity .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound’s role in these pathways is crucial for its biochemical activity and its effects on cellular function .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-hydroxyquinoline-2-carboxylic acid with a cyano group donor in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions: 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Uniqueness: 8-Cyano-4-hydroxy-quinoline-2-carboxylic acid methyl ester is unique due to the presence of both cyano and hydroxy groups, which confer distinct chemical reactivity and biological properties.

Properties

IUPAC Name

methyl 8-cyano-4-oxo-1H-quinoline-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2O3/c1-17-12(16)9-5-10(15)8-4-2-3-7(6-13)11(8)14-9/h2-5H,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWUBBAPAMGSTNU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=O)C2=CC=CC(=C2N1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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